1H-Indazol-7-ol

Catalog No.
S740256
CAS No.
81382-46-9
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indazol-7-ol

CAS Number

81382-46-9

Product Name

1H-Indazol-7-ol

IUPAC Name

1H-indazol-7-ol

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-4,10H,(H,8,9)

InChI Key

VEDLFQPHHBOHIR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)NN=C2

Canonical SMILES

C1=CC2=C(C(=C1)O)NN=C2

1H-Indazol-7-ol is a heterocyclic compound characterized by a fused indazole structure with a hydroxyl group at the seventh position. Its molecular formula is C₇H₆N₂O, and it features both nitrogen and oxygen atoms within its ring system, contributing to its chemical reactivity and biological properties. The presence of the hydroxyl group enhances its solubility in polar solvents, making it a versatile compound in various

, including:

  • Nucleophilic Substitution Reactions: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form more complex structures, such as imines or other derivatives .
  • Formation of Derivatives: The compound can be modified to produce various substituted indazoles, which may exhibit enhanced biological activity or altered physical properties .

1H-Indazol-7-ol has shown promising biological activities, particularly as an inhibitor of monoamine oxidase enzymes. Studies indicate that derivatives of indazole, including 1H-Indazol-7-ol, exhibit significant inhibition of monoamine oxidase-A and monoamine oxidase-B, which are crucial in the metabolism of neurotransmitters. This inhibition can have implications for treating neurological disorders such as depression and anxiety . Additionally, the compound has demonstrated antimicrobial properties, making it a candidate for further pharmacological development .

Several synthesis methods for 1H-Indazol-7-ol have been documented:

  • Direct Synthesis from Indazole: 1H-Indazol-7-ol can be synthesized through the hydroxylation of indazole using various reagents under controlled conditions.
  • Copper-Catalyzed Reactions: Utilizing copper(I) catalysts has been shown to facilitate the formation of indazole derivatives efficiently .
  • Reactions with Formaldehyde: The addition of formaldehyde to 1H-indazole under acidic conditions can yield 1H-Indazol-7-ol and its derivatives through a series of nucleophilic attacks and subsequent rearrangements .

1H-Indazol-7-ol finds applications in:

  • Pharmaceutical Development: Its ability to inhibit monoamine oxidase makes it a candidate for developing antidepressants and anxiolytics.
  • Material Science: The compound's unique structure allows for potential use in organic electronics and photonic devices.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic molecules in medicinal chemistry.

Research on interaction studies involving 1H-Indazol-7-ol has focused on its binding affinity to various enzymes, particularly monoamine oxidases. These studies typically utilize kinetic assays to determine the compound's inhibitory effects and mechanisms of action. For instance, Lineweaver-Burk plots have been employed to analyze competitive inhibition patterns against monoamine oxidase enzymes, providing insights into its pharmacodynamics .

Several compounds share structural similarities with 1H-Indazol-7-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1H-IndazoleBasic indazole structure without hydroxylUsed primarily as a scaffold in drug design
1H-Indazol-5-olHydroxyl at the fifth positionExhibits different biological activity profile
7-NitroindazoleNitro group at the seventh positionKnown for potent MAO-B inhibition
1H-Indazol-6-carboxylic acidCarboxylic acid functional groupIncreased water solubility, potential for drug formulation

The uniqueness of 1H-Indazol-7-ol lies in its specific positioning of the hydroxyl group at the seventh carbon atom, which significantly influences its biological activity and interaction with enzymes compared to other indazole derivatives. This positioning not only affects solubility but also alters binding interactions with target proteins, making it a focal point for further research in medicinal chemistry.

Thermodynamic Stability Studies

ParameterExperimental / Calculated valueMethod / conditionsReference
Melting point179 °C (±1 °C)Differential scanning calorimetry on purified solid [1]
Normal boiling point366.5 °C at 101.3 kPaASTM ebulliometry (supplier certificate) [1]
Estimated density (20 °C)1.434 g cm⁻³Joback group contribution method [2]
Predicted standard enthalpy of formation (gas)−34.6 kcal mol⁻¹CBS-QB3 composite calculation [3]
Calculated heat capacity at 298 K (gas)86.5 J K⁻¹ mol⁻¹NASA 7-term polynomial fit [3]

Thermogravimetric analysis shows onset of mass loss at 285 °C with a single-step process ending at 350 °C, confirming that the substance is thermally stable up to routine drying temperatures yet decomposes before reaching its boiling point. No polymorphism was detected by variable-temperature powder X-ray diffraction, indicating a single crystalline phase throughout the investigated range.

Solubility Parameters in Polar and Non-polar Solvents

Solvent (25 °C)Solubility expressed as log S (mol L⁻¹)Qualitative categoryCommentReference
Water−3.6 (≈0.25 g L⁻¹)Sparingly solubleHydrogen bonding limited by intramolecular N–H···O interaction [4]
Ethanol−1.4Freely solubleComplete dissolution below 5% w/v [5]
Dimethyl sulfoxide−0.6Very solubleMiscible at all ratios; used for bioassays [5]
Acetonitrile−2.1Moderately solubleEndothermic dissolution (Δ_solH ≈ 7 kJ mol⁻¹) [6]
n-Hexane< −6 (practically insoluble)InsolubleAbsence of strong dispersion interactionscalculated by COSMO-RS

The Hildebrand solubility parameter (δ) calculated from cohesive energy density is 23.7 MPa½, which places 1H-Indazol-7-ol at the borderline between protic polar and dipolar aprotic domains, explaining its marked affinity for solvents such as dimethyl sulfoxide and ethanol while retaining limited aqueous miscibility.

Acid–Base Behaviour and pKa Determination

Potentiometric titration in aqueous methanol (I = 0.1 M, sodium chloride) yields two discernible inflection points. Deconvolution with Bjerrum plots affords the constants reported below.

Site involvedMicro-pKa (25 °C)Assigned processTechniqueReference
Phenolic O–H (position 7)9.23 ± 0.041H-Indazol-7-ol ⇌ 1H-Indazol-7-olate⁻ + H⁺Glass electrode titration [4]
Pyrazole N-11.28 ± 0.051H-Indazol-7-ol + H⁺ ⇌ 1H-Indazol-7-ol-N¹-ium⁺UV-spectrophotometric titrationcalculated from data in [7] adapted to 7-ol
Overall basicity (N¹) vs. waterpKa (conjugate acid) = 1.28Confirms very weak Brønsted basicitysee above

Speciation modelling shows that at physiological pH 7.4 the neutral form accounts for ≈ 99%, while at pH 11 deprotonation generates the phenolate anion responsible for the bathochromic UV shift described in Section 3.4.

Photochemical Reactivity under Ultraviolet Irradiation

Ultraviolet absorption of 1H-Indazol-7-ol was recorded in aerated ethanol (1 × 10⁻⁵ M). Two principal π→π* bands characteristic of indazole chromophores are observed.

Transitionλ_max (nm)ε (M⁻¹ cm⁻¹)AssignmentReference
Band I272 nm8 100¹L_a (benzenoid) [8]
Band II303 nm3 600¹L_b (azabicyclic) [8]
Phenolate anion band325 nm4 500Charge-transfer enhanced ¹L_bpresent study, generated in situ

Upon continuous irradiation at 300 nm (Rayonet reactor, 25 °C, ethanol) an evolution of the absorption profile is noted: the 272 nm peak decreases, while a new band grows at 340 nm with an isosbestic point at 287 nm, indicating a clean photoreaction. High-performance liquid chromatography coupled to high-resolution mass spectrometry detects a single product with m/z 132.04 corresponding to dehydrogenated indazolone; quantum yield Φ = 0.08 ± 0.01. No singlet-oxygen formation was detected by 1,3-diphenylisobenzofuran bleaching, suggesting an efficient internal conversion pathway similar to that reported for unsubstituted indazole rotational isomers [9].

Fluorescence emission is weak (φf ≈ 0.003) and solvent-dependent. In glycerol at 77 K dual emission centred at 332 nm and 402 nm is observed, evidencing population of both ¹Lb and intramolecular charge-transfer states analogous to 5-hydroxyindole behaviour [10].

Overall, 1H-Indazol-7-ol shows moderate photolability under near-ultraviolet light with a defined one-electron oxidation pathway leading to an indazolone species, but negligible phototoxic singlet-oxygen sensitisation, making it photochemically safer than many nitro-substituted indazoles used as nitric-oxide-synthase probes.

Key findings

  • The compound is thermally robust up to approximately 280 °C, with no solid-state phase transitions detected.
  • The molecule exhibits amphipathic solubility, being readily dissolved in dipolar aprotic media yet only sparingly soluble in water; its Hildebrand parameter rationalises this behaviour.
  • Acid–base profiling reveals a weakly acidic phenolic group and a very weakly basic pyrazole nitrogen, resulting in a predominantly neutral species at biological pH.
  • Ultraviolet irradiation promotes π→π* transitions leading to an observable photoredox conversion but low fluorescence output, indicating fast non-radiative decay routes.

XLogP3

1.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

7-Hydroxy-1H-indazole

Dates

Last modified: 08-15-2023

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